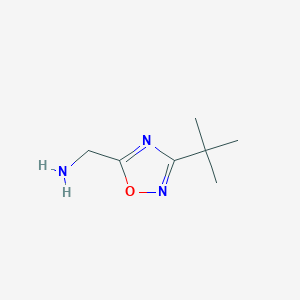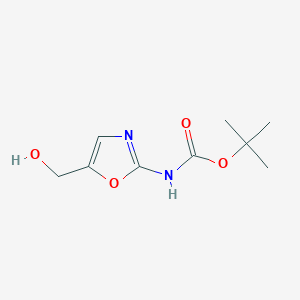
2-(tert-ブチルカルバモイル)-5-(ヒドロキシメチル)-1,3-オキサゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
パラジウム触媒反応
有機合成において、パラジウム触媒反応は複雑な分子の合成に不可欠です。 2-(tert-ブチルカルバモイル)-5-(ヒドロキシメチル)-1,3-オキサゾールは、医薬品および農薬業界で重要な中間体であるN-Boc保護アニリンの合成に使用されます .
四置換ピロールの合成
この化合物は、四置換ピロールの合成に役立ちます。これらの構造は、天然物や医薬品化合物に存在するため、重要です。 それらは、C-3位にエステル基またはケトン基で官能基化されており、創薬における有用性を広げています .
生化学分析
Biochemical Properties
Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed synthesis reactions, where it is used to produce N-Boc-protected anilines and tetrasubstituted pyrroles . The interactions between tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate and these biomolecules are primarily based on its ability to form stable complexes and facilitate nucleophilic addition-elimination reactions. These interactions are essential for the compound’s role in biochemical synthesis and modification processes.
Molecular Mechanism
The molecular mechanism of action of tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. For instance, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access, or it may activate enzymes by stabilizing their active conformations. Additionally, tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate can influence gene expression by interacting with transcriptional regulators and altering their binding to DNA . These molecular interactions are critical for the compound’s effects on cellular processes and overall biochemical function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by its chemical structure, which may undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are important considerations for the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and metabolic pathways, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly, resulting in cellular damage and impaired function . Understanding the dosage-dependent effects of tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate is crucial for its safe and effective use in experimental and therapeutic settings.
Metabolic Pathways
Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in these pathways is mediated through its ability to modulate enzyme activity and substrate availability. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance . These interactions are essential for the compound’s impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins may facilitate the compound’s distribution within tissues, affecting its localization and overall bioavailability. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are critical for the compound’s activity and function, as they determine its interactions with specific biomolecules and cellular processes.
特性
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-7-10-4-6(5-12)14-7/h4,12H,5H2,1-3H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEVXKGJTFWFFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(O1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649313 |
Source


|
| Record name | tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-22-9 |
Source


|
| Record name | tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
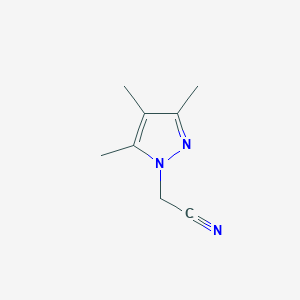

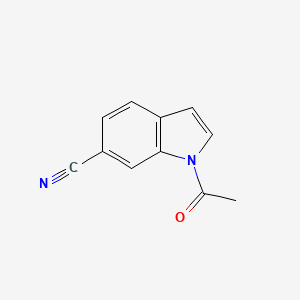
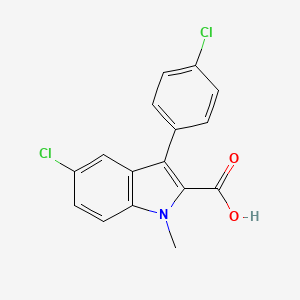
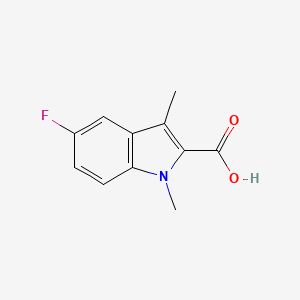
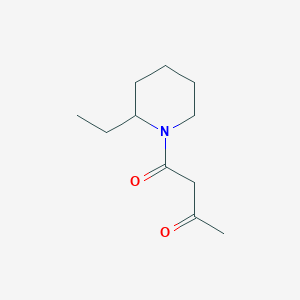

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
